Computed Physicochemical Profile: 6-Methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one vs. Core Azetidine–Pyranone Analog
This compound possesses a computed XLogP3 of 3.2, zero hydrogen bond donors, and five hydrogen bond acceptors, compared to 4-(azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride (CAS 1824063-71-9), which is significantly more polar and contains a protonatable amine and a saturated tetrahydropyran ring [1]. The higher logP and larger aromatic surface area of the target compound are expected to alter membrane permeability and protein binding characteristics relative to the simpler analog, although no direct experimental comparison has been published [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen bond profile |
|---|---|
| Target Compound Data | XLogP3 = 3.2; HBD = 0; HBA = 5; MW = 367.4 g/mol |
| Comparator Or Baseline | 4-(Azetidin-3-yl)tetrahydro-2H-pyran-2-one hydrochloride: estimated XLogP ~ −0.5 to 0.5 (free base), HBD = 1 (amine), HBA = 3, MW = 191.7 g/mol |
| Quantified Difference | ΔXLogP ≈ 2.7–3.7 units higher; ΔMW ≈ 175.7 g/mol larger; zero HBD vs. one HBD |
| Conditions | Computed properties from PubChem (XLogP3 algorithm) and ChemSpider; comparator properties estimated from molecular formula |
Why This Matters
The marked difference in lipophilicity and hydrogen bond capacity makes the target compound a distinct chemical entity for screening collections targeting intracellular or membrane-associated targets where higher logP and reduced hydrogen bonding are preferred.
- [1] PubChem Compound Summary for CID 76151308, 6-methyl-4-({1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}oxy)-2H-pyran-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1795086-37-1 (accessed April 2026). View Source
